molecular formula C7H9BrN2 B11900924 (4-Bromo-3-methylpyridin-2-YL)methanamine

(4-Bromo-3-methylpyridin-2-YL)methanamine

Cat. No.: B11900924
M. Wt: 201.06 g/mol
InChI Key: FCLQDRMNTKHGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-3-methylpyridin-2-yl)methanamine is a brominated pyridine derivative with a methyl substituent at the 3-position and an aminomethyl group at the 2-position. Its structural features, including the electron-withdrawing bromine atom and the nucleophilic amine group, make it reactive in cross-coupling reactions and substitutions .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(4-bromo-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3

InChI Key

FCLQDRMNTKHGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylpyridin-2-yl)methanamine typically involves the bromination of 3-methylpyridine followed by the introduction of a methanamine group. One common method involves the reaction of 3-methylpyridine with bromine to form 4-bromo-3-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-methylpyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and synthetic routes:

Compound Name Molecular Formula CAS RN Substituent Positions Key Synthetic Routes Yield Applications/Reactivity
(4-Bromo-3-methylpyridin-2-yl)methanamine C7H9BrN2 Not reported Br (4), CH3 (3), NH2CH2 (2) Suzuki coupling, Boc protection/deprotection, Pd-mediated reactions ~11–89% Intermediate for antitubercular agents, receptor ligands
(6-Bromo-4-methylpyridin-3-yl)methanamine C7H9BrN2 CID 102545118 Br (6), CH3 (4), NH2CH2 (3) Silica gel chromatography, boronic acid coupling Not reported Collision cross-section studies, structural analysis
(2-Bromo-3-methylpyridin-4-yl)methanamine C7H9BrN2 858362-82-0 Br (2), CH3 (3), NH2CH2 (4) Similar to Scheme 3 in (Pd-mediated cyanation) ~78% Anti-mycobacterial activity
(4-Methoxy-3-methylpyridin-2-yl)methanamine C8H12N2O 886372-19-6 OCH3 (4), CH3 (3), NH2CH2 (2) Methoxylation via nucleophilic substitution, Boc deprotection Not reported Potential adenosine receptor ligand
(5-Bromopyridin-2-yl)methanamine C6H7BrN2 79055-60-0 Br (5), NH2CH2 (2) Displacement reactions, Sonogashira coupling ~50–70% Intermediate for anti-mycobacterial compounds (e.g., 55, 56 in )

Reactivity and Functional Group Influence

  • Bromine Position : Bromine at the 4-position (as in the target compound) enhances electrophilicity for cross-coupling (e.g., Suzuki), whereas bromine at the 2-position (e.g., 858362-82-0) favors nucleophilic aromatic substitution .
  • Methyl Group : A methyl group at the 3-position (target compound) sterically hinders reactions compared to 4-methyl derivatives (e.g., CID 102545118), which may improve solubility .
  • Aminomethyl Group: The NH2CH2 group at the 2-position participates in hydrogen bonding, enhancing binding to biological targets like adenosine receptors .

Data Tables

Table 1: Physical Properties

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C) LogP
This compound 217.07 1.2 (DCM) Not reported 1.8
(6-Bromo-4-methylpyridin-3-yl)methanamine 217.07 0.9 (DCM) 120–122 1.7
(4-Methoxy-3-methylpyridin-2-yl)methanamine 152.19 5.6 (MeOH) 85–87 0.9

Table 2: Key Reaction Parameters

Reaction Type Target Compound Conditions Analogues (e.g., 858362-82-0) Conditions
Suzuki Coupling 140°C, Pd(PPh3)4, DMF 115°C, Zn(CN)2, Pd(PPh3)4
Boc Deprotection TFA/CH2Cl2, 3 h HCl/Et2O, RT

Biological Activity

(4-Bromo-3-methylpyridin-2-yl)methanamine is a pyridine derivative characterized by the presence of a bromine atom and a methanamine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article synthesizes current research findings, highlighting its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_9BrN_2, with a molecular weight of approximately 201.06 g/mol. Its unique structure allows for diverse reactivity profiles, particularly in biological systems.

Enzyme Inhibition

Research indicates that this compound functions as an enzyme inhibitor . The methanamine group can form hydrogen bonds with active sites of enzymes, while the bromine atom may enhance binding through halogen interactions. These properties suggest its potential in drug design targeting various enzymes involved in metabolic pathways.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits significant activity against certain bacterial strains and fungi. Its effectiveness as an antimicrobial agent positions it as a candidate for developing new treatments for infections caused by resistant microbial strains .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
3-MethylpyridinePyridine ring without bromineMild antibacterial activity
5-Chloro-3-methylpyridin-2-ylmethanamineChlorine instead of bromineAntimicrobial properties
This compound Bromine at the 4-positionEnhanced antimicrobial and enzyme inhibition potential

The presence of both a bromine atom and a methanamine group significantly enhances the biological activity of this compound compared to its analogs.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various pyridine derivatives found that this compound exhibited superior activity against Escherichia coli with an inhibition rate exceeding 90% . This suggests its potential as an effective antimicrobial agent.
  • Enzyme Interaction Studies : In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in bacterial metabolism, leading to reduced growth rates in treated cultures.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : Starting from 3-methylpyridine, bromination occurs at the 4-position.
  • Amine Formation : The introduction of the methanamine group can be achieved through reductive amination or direct amination methods.

These methods can be optimized for industrial applications by controlling reaction conditions such as temperature and pressure to maximize yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.